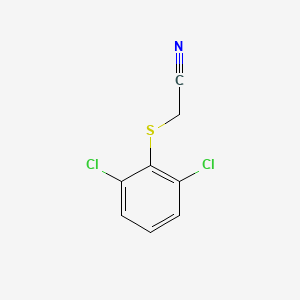

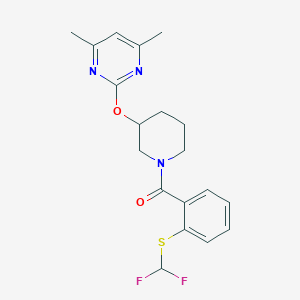

![molecular formula C24H30N4O3S B2882092 Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate CAS No. 476452-11-6](/img/structure/B2882092.png)

Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Quantum Chemical Analysis

A study conducted by Al-Ghulikah et al. (2019) focused on the spectral and quantum chemical analysis of an adamantane-based compound, revealing insights into its equilibrium geometric structure, vibrational IR, Raman spectra, and electronic absorption spectrum through DFT calculations. This research underscores the compound's characteristics of intramolecular charge transfer, laying a foundation for its potential applications in materials science and molecular engineering (Al-Ghulikah et al., 2019).

Structural Analysis and Molecular Docking

The structural analysis of two adamantane derivatives by Al-Wahaibi et al. (2018) explored the effect of fluorine substitution on crystal packing and intermolecular interactions. The study highlighted how the fluorine atom influences the crystal structure and suggested that these derivatives may exhibit inhibitory activity against specific enzymes, indicating their potential in drug development (Al-Wahaibi et al., 2018).

Synthesis and Antiviral Activity

Research by Moiseev et al. (2012) on the synthesis of new adamantane derivatives evaluated their antiviral activity, particularly against the smallpox vaccine virus. This study identified compounds with high anti-smallpox activity, pointing to the significance of adamantane derivatives in developing antiviral agents (Moiseev et al., 2012).

Nanoscale Applications

A study by Li et al. (2003) on nanoscale 1,3,5,7-tetrasubstituted adamantanes designed for atomic force microscopy (AFM) applications demonstrated the potential of adamantane derivatives as nanoscale objects for calibration of AFM tips and as building blocks in nanotechnology (Li et al., 2003).

Antimicrobial and Anti-inflammatory Activity

Al-Abdullah et al. (2014) synthesized novel S-substituted and N-substituted 5-(1-adamantyl)-1,2,4-triazole-3-thiols and tested them for antimicrobial and anti-inflammatory activities. This study revealed potent antibacterial activity and good anti-inflammatory effects against carrageenan-induced paw edema in rats, suggesting these compounds' therapeutic potential (Al-Abdullah et al., 2014).

Future Directions

Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties . Future research may continue to explore these applications and develop new synthesis methods for these compounds.

Mechanism of Action

Target of Action

It is known that adamantane derivatives have been extensively studied for their potential applications in various fields, including as starting materials for the synthesis of functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

Mode of Action

Adamantane derivatives are known for their high reactivity, which offers extensive opportunities for their utilization in various applications .

Biochemical Pathways

The high reactivity of adamantane derivatives suggests that they could potentially interact with various biochemical pathways .

Result of Action

Given the potential applications of adamantane derivatives, it can be inferred that the compound could have significant effects at the molecular and cellular level .

properties

IUPAC Name |

ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30N4O3S/c1-2-31-21(29)15-32-23-27-26-20(28(23)19-6-4-3-5-7-19)14-25-22(30)24-11-16-8-17(12-24)10-18(9-16)13-24/h3-7,16-18H,2,8-15H2,1H3,(H,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJCIBNHYCCDMJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NN=C(N1C2=CC=CC=C2)CNC(=O)C34CC5CC(C3)CC(C5)C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

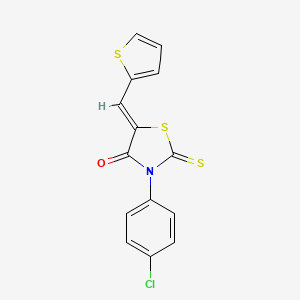

![3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2882010.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2882014.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2882020.png)

![5-((4-Benzylpiperazin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882021.png)

![[5-(2-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-methylphenyl)carbamate](/img/structure/B2882022.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882024.png)

![Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B2882025.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2882026.png)